Lacto-N-neooctaose
Description
Contextualization of Lacto-N-neooctaose within Human Milk Oligosaccharide Glycomics
Human milk oligosaccharides are a structurally diverse group of glycans synthesized in the mammary gland. They share a common lactose (B1674315) (Galβ1-4Glc) core at the reducing end, which can be elongated by the addition of N-acetylglucosamine (GlcNAc) and galactose (Gal) units, forming core structures. These core structures can then be further modified by the addition of fucose (Fuc) and sialic acid (N-acetylneuraminic acid, Neu5Ac) residues. mommysmilkresearch.orgresearchgate.net LNnO is classified as a neutral, non-fucosylated HMO and is part of the lacto-N-neo series, which are built upon a core structure initiated by a β1-4 linkage between galactose and glucose (forming lactose), followed by a β1-3 linkage between galactose and N-acetylglucosamine (forming the lacto-N-biose unit) or a β1-4 linkage between galactose and N-acetylglucosamine (forming the N-acetyllactosamine unit). mommysmilkresearch.orgwikipedia.org Specifically, LNnO is an octasaccharide, meaning it is composed of eight monosaccharide units. Its structure is based on the lacto-N-neo backbone, which is characterized by Galβ1-4GlcNAc extensions from the lactose core. biosynth.com While Lacto-N-neotetraose (LNnT) is a well-studied tetrasaccharide within this series, LNnO represents a longer, more complex structure. ontosight.ainih.gov The complexity and abundance of HMOs, including structures like LNnO, are significantly influenced by maternal genetics, particularly the Secretor (FUT2) and Lewis (FUT3) genes, which control the expression of specific fucosyltransferases responsible for adding fucose residues. mommysmilkresearch.orgresearchgate.netnih.gov
Historical Perspectives on this compound Research Evolution
The study of human milk carbohydrates dates back to the early 20th century, driven by observations of the health differences between breastfed and formula-fed infants. nih.govnih.gov Early research identified a carbohydrate fraction in human milk, initially termed "gynolactose," that was associated with promoting the growth of Lactobacillus bifidus (now Bifidobacterium bifidum), leading to the concept of "bifidus factors." nih.govnih.gov The structural elucidation of individual HMOs began in earnest in the mid-20th century, with pioneering work by scientists like Richard Kuhn and Jean Montreuil. nih.gov Lacto-N-tetraose (LNT) was identified as a key HMO in 1954. nih.gov As analytical techniques advanced, researchers were able to isolate and characterize more complex HMO structures. The isolation and characterization of novel oligosaccharides, including monofucosyllacto-N-octaose and monofucosylthis compound, were reported in the 1970s, highlighting the increasing ability to study larger and more intricate HMOs like LNnO. jst.go.jpresearchgate.netacs.org This historical progression from identifying a general "bifidus factor" to the detailed structural characterization of complex oligosaccharides like LNnO reflects the evolution of glycobiology research and its application to understanding human milk composition and function.
Methodological Advancements Driving this compound Investigations
The investigation of complex oligosaccharides like LNnO has been propelled by significant advancements in analytical methodologies. The structural diversity and complexity of HMOs necessitate sophisticated techniques for their separation, identification, and quantification. Early studies relied on methods like paper chromatography and basic spectroscopic techniques. However, modern research extensively utilizes high-resolution chromatographic and mass spectrometric methods. ucdavis.edu
Techniques such as High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection (HILIC-FLD) have been employed for the separation and quantification of various HMOs, including core structures related to the lacto-N-neo series. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS), particularly coupled with Electrospray Ionization (ESI), is a powerful tool for determining the mass and providing structural information through fragmentation patterns. ucdavis.eduacs.org Nuclear Magnetic Resonance (NMR) spectroscopy remains crucial for detailed structural elucidation and confirmation of glycosidic linkages. ucdavis.eduacs.org
More recently, multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence detection (xCGE-LIF) has emerged as a high-throughput method capable of separating and monitoring the formation of linear lacto-N-neo-type oligosaccharides, including those longer than LNnT, in complex mixtures or synthesis reactions. mpg.de These methodological advancements have been critical in overcoming the challenges associated with analyzing complex HMO mixtures and have enabled the detection and characterization of less abundant structures like LNnO.
Current Research Paradigms and Challenges in this compound Studies
Current research on LNnO operates within the broader paradigm of understanding the biological functions of individual HMOs and their collective impact on infant development. LNnO, like other neutral HMOs, is not digested by infant enzymes and reaches the colon intact, where it can be utilized by specific gut bacteria, particularly certain species of Bifidobacterium, acting as a prebiotic. wikipedia.orgontosight.ai While much research has focused on more abundant HMOs like 2'-Fucosyllactose (B36931) (2'-FL) and LNnT, studies are increasingly exploring the specific roles of less abundant and more complex structures, including LNnO.
Research findings suggest that HMOs, including those in the lacto-N-neo series, can act as decoy receptors, preventing the adhesion of pathogens to the intestinal epithelium. nih.govjst.go.jp This anti-adhesive effect is often structure-specific, indicating that individual HMOs like LNnO may have distinct targets and protective roles against specific pathogens. Furthermore, HMOs are known to influence the maturation and modulation of the infant immune system. researchgate.netontosight.ainih.gov
Despite the progress, several challenges persist in LNnO research. The relatively lower abundance of LNnO compared to core fucosylated or sialylated HMOs in human milk makes its isolation and purification for functional studies challenging. mpg.deresearchgate.net The structural complexity of LNnO also poses analytical hurdles, requiring highly sensitive and specific methods for accurate quantification in biological samples. researchgate.net Furthermore, elucidating the specific biological functions of individual complex HMOs like LNnO, distinct from the effects of the entire HMO mixture, remains an active area of research. The development of efficient synthesis methods, both chemical and enzymatic/microbial, is crucial to provide sufficient quantities of pure LNnO for detailed in vitro and in vivo studies. mpg.denih.govsciopen.comresearchgate.netresearchgate.net
Properties
Molecular Formula |
C40H68N2O31 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3 |
Origin of Product |
United States |
Structural Features and Molecular Architecture of Lacto N Neooctaose
Elucidation of Core Lacto-N-neooctaose Saccharide Linkages and Monosaccharide Composition
This compound is an octasaccharide, meaning it is composed of eight monosaccharide units. The core structure of LNnO is characterized by a specific arrangement of galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc) residues linked together by glycosidic bonds. The structure of LNnO is described as Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc. elicityl-oligotech.combiosynth.com
This structure indicates a linear chain with repeating N-acetyllactosamine (LacNAc) units (Galβ1-4GlcNAc) linked β1-3 to a galactose residue, which is in turn linked β1-4 to a glucose residue at the reducing end. The monosaccharide composition of LNnO is therefore four units of galactose, three units of N-acetylglucosamine, and one unit of glucose. The chemical formula for this compound is C₅₄H₉₁N₃O₄₁. elicityl-oligotech.combiosynth.com
Structural Isomerism and Conformation of this compound
Structural isomers are molecules with the same molecular formula but different structural formulas or connectivity libretexts.orglumenlearning.com. This compound can exist as part of a larger group of isomeric oligosaccharides found in human milk. While the specific structural isomers solely of LNnO are not explicitly detailed in the search results, the broader context of HMOs highlights the prevalence of isomerism based on different glycosidic linkages and branching patterns google.comrsc.orgnih.gov.
Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds libretexts.orglumenlearning.com. The biological functions of HMOs, including LNnO, are closely associated with their structural conformation ljmu.ac.uk. While detailed conformational analysis of LNnO is not provided in the search results, studies on related oligosaccharides like lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT) suggest that even slight conformational changes can significantly impact their biological interactions uu.nl. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to determine the structure and likely conformation of oligosaccharides like LNnO elicityl-oligotech.comtga.gov.aujst.go.jpresearchgate.net.
Derivatization Patterns and Complex this compound Structures
This compound can undergo various derivatization patterns, primarily through the addition of fucose and sialic acid residues, leading to the formation of more complex structures. These modifications significantly contribute to the functional diversity of HMOs.
Fucosylation Modifications of this compound Backbones
Fucosylation involves the addition of fucose residues to the oligosaccharide backbone via α-glycosidic linkages, commonly α1-2, α1-3, and α1-4 rsc.orgnih.gov. Studies have reported the isolation and characterization of fucosylated derivatives of this compound from human milk jst.go.jpresearchgate.netucdavis.edu. For instance, difucosyl and trifucosyl derivatives of this compound have been identified jst.go.jpucdavis.edu. The specific positions of fucose attachment on the LNnO backbone determine the resulting fucosylated isomer. For example, fucosylation can occur at the GlcNAc units escholarship.org. The presence of specific fucosyltransferases in the mammary gland dictates the fucosylation patterns observed in human milk nih.gov.
Sialylation of this compound and its Derivatives
Sialylation involves the addition of sialic acid residues, typically N-acetylneuraminic acid (Neu5Ac), via α2-3 and α2-6 linkages rsc.orgresearchgate.net. Sialylated oligosaccharides are also found in human milk rsc.orgjst.go.jp. While direct mention of sialylation specifically on the LNnO backbone is less prominent in the provided results compared to fucosylation, the general principle of sialylation applying to core HMO structures suggests that sialylated derivatives of LNnO can exist. Studies on other core structures like lacto-N-tetraose and lacto-N-neotetraose show that they can be sialylated rsc.orgresearchgate.net. Sialylation can influence the interaction of oligosaccharides with proteins, such as lectins researchgate.net.
Extended and Branched Oligosaccharide Structures Related to this compound
This compound itself represents an extended linear structure based on repeating LacNAc units. It is considered one of the core oligosaccharides found in human milk nih.gov. The biosynthesis of HMOs involves the elongation and branching of core structures like LNnO through the action of glycosyltransferases nih.gov. While LNnO is primarily a linear structure, the broader family of HMOs includes branched representatives google.comnih.gov. These extended and branched structures are built upon core backbones, and LNnO can be seen as a building block or a product of the elongation pathways. For example, lacto-N-neodecaose (LNnD) is an even larger oligosaccharide that can be formed through further elongation escholarship.org. The formation of branched structures often involves β1-6 linkages in addition to the β1-3 and β1-4 linkages found in linear chains rsc.orgbiorxiv.org.
Comparative Structural Analysis of this compound with Related Oligosaccharides
This compound shares structural similarities with other human milk oligosaccharides, particularly those belonging to the lacto-N-neo series, which are characterized by β1-4 linkages between galactose and GlcNAc (Type 2 chains) ljmu.ac.ukbiorxiv.org. A key related oligosaccharide is lacto-N-neotetraose (LNnT), a tetrasaccharide with the structure Galβ1-4GlcNAcβ1-3Galβ1-4Glc ljmu.ac.uktga.gov.auresearchgate.net. LNnO can be viewed as an extension of LNnT with additional LacNAc units.
Another related core structure is lacto-N-octaose (LNO), which is an isomer of LNnO. While both are octasaccharides, they differ in their internal linkages, particularly the presence of Type 1 chains (Galβ1-3GlcNAc) in LNO compared to the Type 2 chains (Galβ1-4GlcNAc) that characterize LNnO biorxiv.orgasm.org. This difference in linkage type leads to distinct structural conformations and potentially different biological activities uu.nl. Studies comparing LNT (Type 1 core) and LNnT (Type 2 core) highlight how the seemingly subtle difference in a single linkage can impact interactions with bacteria uu.nl. The structural variations among these core oligosaccharides and their fucosylated and sialylated derivatives contribute to the immense structural diversity observed in human milk oligosaccharides google.comrsc.orgnih.gov.
Biosynthetic Pathways and Production Strategies for Lacto N Neooctaose
Enzymatic Synthesis Approaches for Lacto-N-neooctaose
Enzymatic synthesis utilizes the specificity and efficiency of enzymes, particularly glycosyltransferases, to construct complex oligosaccharide structures like this compound. This approach often involves the sequential addition of monosaccharide units to a growing acceptor molecule.
Glycosyltransferase-Mediated Synthesis Mechanisms
Glycosyltransferases are central to the enzymatic synthesis of HMOs. These enzymes catalyze the transfer of a monosaccharide unit from an activated donor substrate, typically a nucleotide sugar, to a specific hydroxyl group on an acceptor molecule, forming a glycosidic bond frontiersin.org. Leloir-glycosyltransferases, which utilize activated nucleotide sugars, are particularly noted for their high substrate specificity and regioselectivity researchgate.net.
In the context of this compound synthesis, key glycosyltransferases are involved in extending the lacto-N-neo core structure. Enzymes such as β1-3-N-acetylglucosaminyltransferase (LgtA) and β1-4-galactosyltransferase (LgtB or β4GalT), often sourced from organisms like Neisseria meningitidis, are crucial for the formation of the repeating LacNAc units sci-hub.senih.govmpg.dersc.org. LgtA adds N-acetylglucosamine (GlcNAc) in a β1-3 linkage, while LgtB or β4GalT adds galactose (Gal) in a β1-4 linkage to form the LacNAc disaccharide unit. The sequential action of these enzymes on a lactose (B1674315) acceptor allows for the elongation of the oligosaccharide chain, leading to structures such as lacto-N-neotetraose (LNnT), lacto-N-neohexaose (LNnH), and ultimately this compound (LNnO) sci-hub.senih.govmpg.dersc.org. The specificity of these glycosyltransferases dictates the precise linkages formed, which is essential for synthesizing the correct LNnO isomer.
Multi-Enzyme Cascade Systems for this compound Production
The synthesis of complex oligosaccharides like this compound often requires the coordinated action of multiple enzymes in a cascade. Multi-enzyme cascade systems can involve a series of glycosyltransferases working sequentially in a single reaction vessel, sometimes referred to as one-pot multi-enzyme (OPME) synthesis sci-hub.sersc.org. These cascades can be designed to build linear Lacto-N-neo-type structures by repeatedly adding LacNAc units to the non-reducing end of a growing oligosaccharide chain mpg.demdpi.com.
Research has demonstrated the use of such cascades to synthesize linear Lacto-N-neo-type HMOs up to octaoses and even longer structures mpg.demdpi.com. For example, a cascade involving human β1,4-galactosyltransferase-1 (β4GalT) and a β1,3-N-acetylglucosaminyltransferase (β3GlcNAcT) from Helicobacter pylori has been employed to synthesize linear Lacto-N-neo-type oligomers mpg.de. These systems allow for the efficient conversion of precursor molecules into larger oligosaccharides without the need for intermediate purification steps, which is often a limitation in chemical synthesis. The detection of this compound in the products of such multi-enzyme reactions indicates the potential of these systems for producing higher-order HMOs sci-hub.senih.govrsc.org.
Donor Substrate Requirements and Regeneration for Enzymatic Reactions
Enzymatic glycosylation reactions catalyzed by Leloir-glycosyltransferases require activated nucleotide sugars as donor substrates. For the synthesis of this compound, the primary donor substrates are UDP-galactose (UDP-Gal) and UDP-N-acetylglucosamine (UDP-GlcNAc) frontiersin.orgresearchgate.netrsc.orgmdpi.com. These nucleotide sugars provide the monosaccharide units (Gal and GlcNAc, respectively) that are transferred to the acceptor molecule.
Chemoenzymatic Synthesis Methodologies for this compound
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to overcome the limitations of each approach when used in isolation. This integrated strategy can be particularly advantageous for the synthesis of complex oligosaccharides like this compound.
Integration of Chemical and Enzymatic Steps in Synthesis Strategies
Chemoenzymatic synthesis involves utilizing chemical reactions to prepare specific building blocks or perform modifications that are difficult to achieve enzymatically, followed by enzymatic steps for the precise formation of glycosidic bonds. This allows for the synthesis of complex structures that may be challenging or impractical to synthesize using solely chemical or enzymatic methods rsc.org.
Support-Bound Synthesis Techniques for this compound
Support-bound synthesis, also known as solid-phase synthesis when a solid support is used, involves attaching the growing oligosaccharide chain to an insoluble or soluble support. This approach can facilitate purification steps, as reagents and by-products can be easily removed by washing the support. While research specifically detailing support-bound enzymatic synthesis of this compound is limited in the provided snippets, the technique has been explored for the enzymatic synthesis of related HMOs like lacto-N-neotetraose using supports such as dendrimeric polyethylene (B3416737) glycol thegoodscentscompany.comnih.gov.
In a support-bound enzymatic synthesis of LNnO, a precursor oligosaccharide or an initial building block could be immobilized on a suitable support. Glycosyltransferases and donor substrates would then be introduced in solution to perform the glycosylation reactions. After each enzymatic step, the support-bound product can be washed to remove excess reagents and by-products before proceeding to the next step. This iterative process allows for the controlled assembly of the oligosaccharide chain. Although the search results primarily discuss support-bound enzymatic synthesis in the context of LNnT, the principles can be applied to the synthesis of larger oligosaccharides like LNnO, potentially offering advantages in terms of purification and the possibility of automation.
Microbial Biotransformation and Metabolic Engineering for this compound.
Microbial biotransformation and metabolic engineering approaches aim to utilize microorganisms, such as Escherichia coli, as cell factories for the production of this compound. These methods involve introducing or enhancing the expression of specific enzymes, primarily glycosyltransferases, and optimizing metabolic pathways to channel carbon flux towards LNnO synthesis. rsc.orggoogle.comnih.govnih.govgoogle.comoup.comnih.govresearchgate.net
Recombinant Host Systems for Oligosaccharide Production (e.g., Escherichia coli).
Escherichia coli is a widely used recombinant host system for the production of human milk oligosaccharides, including lacto-N-neotetraose (LNnT), a core structure related to LNnO. rsc.orgnih.govnih.govgoogle.comoup.comresearchgate.netCurrent time information in Singapore.researchgate.net Engineered E. coli strains have been developed to synthesize LNnT by introducing genes encoding key glycosyltransferases like β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,4-galactosyltransferase (LgtB). google.comnih.govnih.govgoogle.comoup.comnih.govresearchgate.net While much research focuses on LNnT, these host systems and engineering principles are foundational for the potential microbial production of larger structures like LNnO. Studies have shown that E. coli can be engineered for the in vivo synthesis of complex glycans requiring coordinated enzymatic reactions. rsc.org
Engineering of Precursor Biosynthesis Pathways for this compound.
Efficient microbial production of LNnO requires a sufficient supply of activated sugar precursors, such as UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-galactose (UDP-Gal). rsc.orggoogle.comoup.comresearchgate.net Metabolic engineering strategies involve enhancing the biosynthesis pathways of these precursors and blocking competitive pathways that divert carbon flux away from LNnO synthesis. nih.govresearchgate.net For instance, studies on LNnT production in E. coli have demonstrated increased yields by strengthening UDP-GlcNAc and UDP-Gal synthesis and inactivating transporters that remove intermediates like lacto-N-triose II (LNT II) from the cell. nih.gov The CRISPR/Cas9 system has been utilized to block competitive pathways of UDP-Gal and UDP-GlcNAc, leading to increased LNnT titers. researchgate.net
Optimization of Glycosyltransferase Expression and Activity in Microbial Platforms.
Glycosyltransferases are crucial enzymes that catalyze the formation of glycosidic bonds, assembling the monosaccharide units into oligosaccharides. nih.govnih.govgoogle.comoup.com Optimizing the expression levels and activity of these enzymes in microbial hosts is critical for efficient LNnO synthesis. This can involve fine-tuning gene expression using different promoters and ribosome binding sites, as well as exploring different fusion peptides and enzyme assembly scaffolds to enhance enzyme activity and pathway flux. nih.govnih.govgoogle.comoup.com Screening for high-efficiency glycosyltransferase genes, such as specific β-1,4-galactosyltransferases, and combinatorially regulating their expression along with other pathway genes like UDP-glucose 4-epimerase (GalE) can precisely control carbon flux and reduce metabolic burden. google.com
De Novo this compound Synthesis from Basic Carbon Sources.
De novo synthesis of human milk oligosaccharides like LNnT from basic carbon sources such as glucose is a promising approach to reduce production costs and simplify processes that traditionally rely on exogenous lactose supplementation. rsc.orgnih.gov This involves engineering the host organism to synthesize the necessary monosaccharide precursors and lactose endogenously. nih.gov A study demonstrated de novo LNnT synthesis in E. coli using glucose as the sole carbon source by engineering an endogenous lactose synthesis pathway, optimizing metabolic flux, and enhancing precursor supply and glucose transport efficiency. nih.gov This strategy, successfully applied to LNnT, provides a framework for potentially achieving de novo synthesis of more complex HMOs like LNnO.
Whole-Cell Biocatalysis for this compound Production.
Whole-cell biocatalysis utilizes intact microbial cells containing the necessary enzymatic machinery to convert substrates into desired products. nih.govresearchgate.netresearchgate.net This approach can simplify the production process by avoiding the need for enzyme purification. Engineered E. coli strains have been used as whole-cell biocatalysts for the production of HMOs like lacto-N-tetraose (LNT), a structural isomer of LNnT. researchgate.netresearchgate.net While whole-cell biotransformation has shown promise for producing core HMO structures and even some fucosylated derivatives, achieving high yields of larger oligosaccharides like LNnO can be challenging due to factors such as substrate transport into the cell, product secretion, and the balance of multiple enzymatic activities. rsc.orgresearchgate.net Further research is needed to optimize whole-cell systems specifically for LNnO production.
Advanced Analytical and Characterization Methodologies for Lacto N Neooctaose Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Lacto-N-neooctaose Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of complex carbohydrates like this compound. nih.govnih.gov It provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkages, and the three-dimensional structure of the oligosaccharide. The assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to this process. nih.gov For this compound and related compounds, recorded NMR spectra must be in full agreement with the proposed structure for definitive identification.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the primary structure and conformational features of oligosaccharides. nih.govuoc.gr
1D ¹H NMR: The anomeric region of the ¹H NMR spectrum is particularly informative, as the chemical shifts and coupling constants of the anomeric protons provide insights into the monosaccharide residues and their anomeric (α or β) configurations.
2D NMR Techniques: A suite of 2D NMR experiments is employed to overcome spectral overlap and establish connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide residue, aiding in the assignment of the spin systems. nih.gov
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of individual monosaccharide residues. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. nih.gov This is crucial for determining the sequence of monosaccharides and the conformation around the glycosidic linkages. Inter-residue NOEs provide direct evidence of the linkage positions. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically over two or three bonds). This is a key technique for confirming the glycosidic linkage positions by observing correlations between the anomeric proton of one residue and the carbon atom of the neighboring residue involved in the linkage. nih.gov
The following table summarizes the key 2D NMR experiments and their primary applications in the structural analysis of this compound.
| 2D NMR Experiment | Abbreviation | Information Provided |
| Correlation Spectroscopy | COSY | Identifies J-coupled protons within a monosaccharide residue. |
| Total Correlation Spectroscopy | TOCSY | Assigns all protons within a single monosaccharide unit. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Determines the sequence of monosaccharides and provides conformational details of glycosidic linkages. |
| Rotating-frame Overhauser Effect Spectroscopy | ROESY | Similar to NOESY, useful for molecules with intermediate tumbling rates. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached carbons. |
| Heteronuclear Multiple Bond Correlation | HMBC | Establishes connectivity across glycosidic linkages. |
The analysis of oligosaccharides from biological sources often deals with minute sample quantities. Advanced NMR techniques have been developed to address this challenge, enabling structural elucidation at the microscale. These methods often involve the use of cryogenically cooled probes, which significantly enhance sensitivity and reduce the required sample amount. While specific applications to this compound are part of the broader advancements in glycomics, the principles are directly applicable. Three-dimensional (3D) NMR experiments, such as 3D NOE-HOHAHA and 3D HMQC-NOE, can be employed to resolve spectral overlap in highly complex oligosaccharides, providing clearer NOE data for conformational analysis. researchgate.net
Glycosidase Digestion and Enzymatic Mapping for Structural Confirmation
Enzymatic digestion using specific glycosidases provides a complementary approach to mass spectrometry and NMR for structural confirmation. Glycosidases are enzymes that cleave specific glycosidic linkages. By observing which linkages are susceptible to cleavage by a particular enzyme, the type and anomeric configuration of that linkage can be confirmed. For instance, a β-galactosidase would be expected to cleave a terminal β-linked galactose residue.
In the context of related human milk oligosaccharides, enzymes like lacto-N-biosidases have been used for the synthesis and modification of structures, demonstrating the principle of specific enzyme-substrate interactions that can be harnessed for structural analysis. geomar.de For this compound, a sequential digestion with a panel of exoglycosidases (e.g., β-galactosidase, β-N-acetylhexosaminidase) coupled with analysis of the resulting fragments by techniques like mass spectrometry can confirm the sequence and linkage of the terminal monosaccharide residues. This enzymatic mapping approach serves as a powerful validation of the structural data obtained from spectroscopic methods.
Development of Annotated Libraries and Databases for this compound and Related Structures
The structural complexity and diversity of human milk oligosaccharides have led to the development of annotated libraries and databases to facilitate their identification in biological samples. nih.govnih.gov These resources are crucial for high-throughput analysis and for creating a standardized framework for data comparison across different studies.
A comprehensive database, such as MilkOligoDB, includes a vast number of unique oligosaccharide structures from various mammalian species. researchgate.net For a specific compound like this compound, an entry in such a library would typically contain:
Structure: The complete chemical structure, often including stereochemistry.
Mass Spectrometry Data: Accurate mass and fragmentation data (MS/MS spectra).
Chromatographic Data: Retention times from standardized liquid chromatography methods. nih.govnih.gov
NMR Data: Assigned ¹H and ¹³C chemical shifts where available.
These libraries enable the rapid and reliable identification of known oligosaccharides in complex mixtures by matching experimental data (e.g., retention time and mass) against the database entries. nih.govnih.gov The creation of these databases is an ongoing effort that involves the isolation and complete structural characterization of individual oligosaccharides, including this compound, to serve as standards.
Quantitative Methodologies for this compound in Research Matrices
Accurate quantification of this compound in various research matrices, such as biological fluids or cell culture media, is essential for understanding its biological functions. Quantitative methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection.
A common workflow for the quantitative analysis of human milk oligosaccharides involves:
Sample Preparation: This may include purification steps to remove interfering substances like proteins and salts, followed by derivatization.
Derivatization: Tagging the oligosaccharides with a fluorescent label (e.g., 2-aminobenzamide) enhances detection sensitivity in fluorescence-based methods and can improve chromatographic separation.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with specialized columns (e.g., amide or graphitized carbon) is used to separate the different oligosaccharide isomers.
Detection and Quantification:
Fluorescence Detection: The intensity of the fluorescence signal is proportional to the amount of the derivatized oligosaccharide.
Mass Spectrometry: Quantitative analysis is often performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, which offers high selectivity and sensitivity.
The use of isotopically labeled internal standards is crucial for accurate quantification to correct for variations in sample processing and instrument response. Quantitative ¹H-NMR (qNMR) can also be employed, where the signal intensity of specific protons is compared to that of an internal standard of known concentration. elicityl-oligotech.com
Mechanistic Research on Biological Modulatory Activities of Lacto N Neooctaose
Interactions of Lacto-N-neooctaose with Gut Microbiota and Microbial Dynamics.
Selective Growth Promotion of Beneficial Microorganisms (Bifidobacterium species).
A well-established function of HMOs, including Lacto-N-neotetraose (LNnT), a related structure to LNnO, is their ability to selectively stimulate the growth of Bifidobacterium species. mdpi.comgoogle.commdpi.comdsm.comnih.govfrontiersin.org Bifidobacterium is a genus considered beneficial to host health, and its abundance is notably higher in breastfed infants compared to formula-fed infants. mdpi.com This selective growth advantage is attributed to the unique metabolic pathways that certain Bifidobacterium strains possess, enabling them to utilize HMOs as a primary carbon source. google.comwikipedia.orgnih.govmdpi.com While many studies focus on LNnT and other abundant HMOs, the structural similarity suggests that LNnO likely shares this bifidogenic effect, contributing to a gut environment dominated by beneficial microbes. Research indicates that the utilization of individual HMOs by Bifidobacterium is strain- and structure-dependent. frontiersin.orgcsic.es
Influence on Microbial Community Structure and Diversity (in vitro models).
In vitro models, such as the baby M-SHIME® system, have been employed to investigate the impact of HMOs, including LNnT, on the structure and diversity of the infant gut microbiota. mdpi.com These studies demonstrate that HMOs can lead to a higher diversification of operational taxonomic units (OTUs) within the Bifidobacteriaceae family compared to other carbohydrates like lactose (B1674315). mdpi.com Furthermore, supplementation with HMOs, such as a mixture containing LNnT, has been shown to shift the intestinal microbiota towards a profile more closely resembling that of breastfed infants, characterized by increased Bifidobacterium abundance and a reduction in potentially less beneficial taxa like Firmicutes and Proteobacteria. mdpi.commdpi.comnih.gov The specific effects on microbial community structure can vary depending on the specific HMO structures present and the composition of the initial microbial community. mdpi.comnih.gov
Mechanisms of Microbial Utilization and Degradation of this compound.
The utilization and degradation of HMOs like LNnO by gut bacteria, particularly Bifidobacterium, involves specific enzymatic pathways. Bifidobacterium strains possess glycosidases and transporters that allow them to take up and break down complex HMO structures into smaller saccharides and monosaccharides. nih.govmdpi.com These smaller units then enter the bacteria's central metabolic pathways, such as the fructose-6-phosphate (B1210287) phosphoketolase (F6PPK) pathway in Bifidobacterium, to produce energy and metabolites like short-chain fatty acids (SCFAs), primarily acetate (B1210297) and lactate. nih.govnih.gov Some Bifidobacterium species, like Bifidobacterium longum subsp. infantis, are particularly adept at utilizing a wide range of HMOs due to their specific gene clusters encoding these metabolic enzymes and transporters. nih.govmdpi.com The structural differences between HMOs, even isomers like Lacto-N-tetraose (LNT) and LNnT, can lead to differential utilization efficiencies and metabolic end-products by Bifidobacterium. nih.gov
This compound in Immune System Modulation (Pre-clinical and in vitro studies).
Beyond their influence on the gut microbiota, HMOs, including LNnT, have been shown to directly modulate the host immune system through various mechanisms. mdpi.comdsm.comnestlenutrition-institute.orgmdpi.comdsm-firmenich.comnih.govfrontiersin.orggoogle.com Pre-clinical and in vitro studies have provided insights into how these oligosaccharides can interact with immune cells and influence inflammatory responses.
Effects on Immune Cell Populations and Cytokine Production (e.g., T-cells, dendritic cells).
HMOs can directly affect immune cell populations and modulate cytokine secretion. nestlenutrition-institute.orgmdpi.com In vitro studies suggest that HMOs can influence lymphocyte cytokine production, potentially contributing to a more balanced immune response. nestlenutrition-institute.orgmdpi.com Pre-clinical models have also investigated the impact of HMOs on immune cell populations. For instance, studies in neonatal pigs fed formula supplemented with HMOs, including LNnT, have examined effects on peripheral blood mononuclear cell (PBMC) T-helper cell populations and ex vivo lipopolysaccharide (LPS)-stimulated cytokine production. nih.govnih.gov Research has also explored the ability of HMOs to expand specific immune cell populations, such as Gr1(+) cells, which are associated with the secretion of anti-inflammatory cytokines like IL-10 and TGF-beta, and can inhibit the proliferation of naive CD4(+) T cells. nih.gov
Anti-inflammatory Mechanisms Mediated by this compound (e.g., TNF-α attenuation).
Lacto-N-neotetraose (LNnT) has demonstrated anti-inflammatory activity in in vitro models. medchemexpress.comnih.gov Specifically, LNnT has been shown to attenuate tumor necrosis factor-alpha (TNF-α)-induced inflammation in fetal intestinal epithelial cells. medchemexpress.comnih.govnih.gov TNF-α is a key pro-inflammatory cytokine, and its attenuation is a significant aspect of anti-inflammatory responses. plos.org The mechanisms by which LNnT exerts this effect involve interactions with the TNF receptor 1 (TNFR1). medchemexpress.comnih.govnih.gov Studies suggest that LNnT can induce ectodomain shedding of TNFR1 and also exhibit binding affinity to TNFR1, thereby interfering with TNF-α signaling and subsequently inhibiting inflammatory responses. medchemexpress.comnih.govnih.gov This direct interaction with immune receptors on epithelial cells represents a mechanism of immune modulation independent of microbiota fermentation. nestlenutrition-institute.orgmdpi.com
Data Table: Effects of LNnT on TNF-α Induced IL-8 Secretion in Fetal Intestinal Epithelial Cells (in vitro)
| Cell Line | Treatment | Effect on TNF-α Induced IL-8 Secretion | Mechanism | Citation |
| FHs 74 Int | LNnT (5 mg/mL, 24 h) + TNF-α | Reduced by 38% | TNFR1 ectodomain shedding, TNFR1 binding (Kd = 900 ± 660 nM) | medchemexpress.comnih.govnih.gov |
| T84 | LNnT (with or without TNF-α) | Induced IL-8 secretion (at 5 mg/mL, 24h) | Not specified as anti-inflammatory in this context | medchemexpress.comnih.gov |
Data Table: Impact of HMO Supplementation (including LNnT) on Gut Microbiota Composition
| Study Population | Supplementation | Key Microbiota Changes | Citation |
| Healthy Adults | 2'FL and/or LNnT (up to 20 g/day for 2 weeks) | Increased relative abundance of Actinobacteria and Bifidobacterium, decreased Firmicutes and Proteobacteria | mdpi.comnih.govfrontiersin.org |
| Infants (Formula-fed) | 2'FL and LNnT | Increased Bifidobacterium population, fecal microbiota closer to breastfed infants | mdpi.comnestlenutrition-institute.orgdsm-firmenich.com |
| Piglets (Neonatal) | HMO (including 2'FL + LNnT) | Modulation of microbial structure, higher counts of Bifidobacterium in SR piglets compared to FF piglets before fermentation | nih.govnih.gov |
Direct Interactions with Host Immune Receptors and Signaling Pathways.
Human milk oligosaccharides, including Lacto-N-neotetraose (LNnT), an isomer of Lacto-N-tetraose which is related to LNnO, have been suggested to directly interact with immune cells and influence immune responses. ontosight.ai These interactions may involve specific glycan-binding receptors, known as lectins, expressed on the surface of intestinal epithelial cells and various immune cells, including dendritic cells, macrophages, and neutrophils. frontiersin.orgnih.gov Examples of such receptors include Siglecs, galectins, C-type lectin receptors, selectins, and Toll-like receptors (TLRs). frontiersin.org
Studies suggest that HMOs can modulate immune cell functions through these interactions, leading to altered downstream immune responses, such as changes in cytokine production, cell activation, or metabolic activity. frontiersin.org For instance, some HMOs have been shown to influence TLR4, a receptor known for recognizing bacterial lipopolysaccharides (LPS). frontiersin.orgmdpi.com While research specifically on LNnO's direct interaction with immune receptors and signaling pathways is less extensive than for some other HMOs like LNnT or 2'-fucosyllactose (B36931) (2'-FL), the general mechanisms observed for other neutral, non-fucosylated HMOs may provide insights. Lacto-N-neotetraose, for example, has been shown to attenuate tumor necrosis factor-α (TNF-α) induced inflammation in fetal intestinal epithelial cells in vitro, partly by interacting with and causing ectodomain shedding of Tumor Necrosis Factor Receptor 1 (TNFR1). nih.gov This suggests a potential mechanism by which certain HMOs can directly modulate inflammatory signaling pathways. nih.gov
Anti-Pathogen and Anti-Adhesive Properties of this compound (in vitro and pre-clinical models).
HMOs are well-known for their anti-pathogen and anti-adhesive properties, acting as soluble decoy receptors that prevent pathogens from adhering to host mucosal surfaces. nih.govnestlenutrition-institute.orgnih.govnih.govencyclopedia.pubbiorxiv.org This mechanism is highly dependent on the specific structure of the HMO, as they can mimic the glycan receptors found on the surface of intestinal epithelial cells. nih.govnestlenutrition-institute.org By binding to bacterial or viral adhesins, HMOs can block the initial step of infection. encyclopedia.pub
Inhibition of Bacterial Adhesion to Epithelial Surfaces.
Several studies have demonstrated the ability of HMOs to inhibit the adhesion of various bacterial pathogens to epithelial cells in vitro and in pre-clinical models. nih.govencyclopedia.pubmdpi.com This anti-adhesive effect is attributed to HMOs acting as competitive inhibitors, binding to bacterial adhesins and preventing their attachment to host cell surface glycan receptors. encyclopedia.pubbiorxiv.org For example, neutral N-containing HMOs such as Lacto-N-neotetraose have been shown to be effective in inhibiting the adhesion of Streptococcus pneumoniae. encyclopedia.pub While specific data on LNnO's effect on bacterial adhesion is limited in the provided context, the general principle of HMOs as decoy receptors applies to a wide range of structures, suggesting a potential role for LNnO in this mechanism.
Antiviral Mechanisms of this compound.
Beyond their antibacterial effects, HMOs also exhibit antiviral properties. nih.govjst.go.jpmdpi.com These mechanisms can involve preventing viral attachment to host cells by acting as structural mimics of host cell receptors. nih.gov Some HMOs have been shown to enhance innate immunity to certain viruses in vitro. biosynth.com While specific antiviral mechanisms of LNnO are not detailed in the provided search results, the broader context of HMO research indicates that their diverse structures contribute to a range of antiviral activities. jst.go.jpmdpi.com
Interaction with Pathogen Virulence Factors and Glycan Binding.
HMOs can interact with pathogen virulence factors, particularly those that involve glycan binding. nih.govjst.go.jp Many virulent enteric bacteria and viruses initiate infection by binding to specific sugar chains on the surface of target cells. nih.govjst.go.jp HMOs, possessing similar glycan structures, can compete with host cell receptors for binding to these pathogen virulence factors, thereby neutralizing their activity and preventing infection. nih.govjst.go.jp This competitive binding mechanism is a key aspect of the anti-adhesive properties of HMOs. encyclopedia.pubbiorxiv.org
Cellular Interactions and Epithelial Cell Responses.
HMOs can directly interact with intestinal epithelial cells, influencing their responses and contributing to the maintenance of gut homeostasis and barrier function. nestlenutrition-institute.orgnih.govjst.go.jpescholarship.orgresearchgate.net These interactions can modulate various cellular processes, including gene expression and the expression of cell surface glycans. nestlenutrition-institute.org
Modulation of Intestinal Epithelial Cell Gene Expression.
Studies have indicated that HMOs can modulate gene expression in intestinal epithelial cells. nestlenutrition-institute.orgescholarship.org This modulation can lead to changes in cell surface glycans and other cellular responses. nestlenutrition-institute.org While specific data on how LNnO modulates gene expression in intestinal epithelial cells is not extensively detailed, research on other HMOs like Lacto-N-neotetraose and 2'-fucosyllactose has shown effects on the expression of genes related to the intestinal barrier function, immune responses, and mucin production. mdpi.comdoi.orgdiva-portal.orgnih.gov For example, certain HMOs have been observed to increase the expression of tight junction proteins like ZO-1, which are crucial for maintaining the integrity of the epithelial barrier. mdpi.comdiva-portal.org
Impact on Intestinal Barrier Function (in vitro)
In vitro studies utilizing cell culture models, such as Caco-2 cell monolayers, often alone or in co-culture with HT29-MTX cells, serve as valuable tools to investigate the effects of compounds on intestinal barrier function. These models mimic aspects of the human intestinal epithelium and allow for the assessment of barrier integrity through measures like transepithelial electrical resistance (TEER) and paracellular permeability using tracer molecules such as FITC-dextran or Lucifer Yellow. nih.govnih.govclinisciences.comfrontiersin.orgresearchgate.netspringermedizin.de
Research indicates that LNnO, particularly when present in blends with other HMOs, can positively influence intestinal barrier function in these in vitro systems. Studies have demonstrated that HMO mixtures containing LNnO can protect against the detrimental effects of inflammatory challenges induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), or by lipopolysaccharide (LPS). nih.govnih.govspringermedizin.deabbottnutrition.comnih.govmitoproteome.orgtcichemicals.com This protection is often evidenced by the attenuation of the decrease in TEER and the increase in paracellular permeability typically observed during inflammatory conditions. nih.govnih.govspringermedizin.de
For instance, a study using Caco-2 cell monolayers showed that fermented media from HMOs, including a mix containing Lacto-N-neotetraose (LNnT, an isomer of LNnO often studied alongside it) and 2'-Fucosyllactose (2'-FL), significantly reduced the paracellular permeability of a FITC-dextran probe. abbottnutrition.com Another study investigating the effects of various HMO blends on Caco-2:HT29-MTX co-cultures found that a blend of six HMOs, including LNnT, dose-dependently limited the cytokine-induced translocation of FITC-labelled Dextran 4 KDa (FD4) and the decrease in TEER. nih.gov This blend also increased TEER values even before the inflammatory challenge. nih.gov
The protective effects of HMOs, including those containing LNnO/LNnT, on the intestinal barrier are suggested to involve the modulation of tight junction proteins, which are critical components of the paracellular barrier. Studies have linked these effects to changes in the expression or localization of proteins such as claudin-5, claudin-8, and ZO-1. springermedizin.deabbottnutrition.com
Mechanisms of Receptor Binding on Epithelial Cells
The biological activities of HMOs, including LNnO, are not solely attributed to their fermentation by gut bacteria; direct interactions with intestinal epithelial cells also play a significant role. One identified mechanism involves the binding of LNnT to specific receptors on the surface of these cells. nih.govmitoproteome.orgtcichemicals.com
Research using fetal intestinal epithelial cells (FHs 74 Int) has shown that LNnT can interact with Tumor Necrosis Factor Receptor 1 (TNFR1). nih.govmitoproteome.orgtcichemicals.com This interaction appears to contribute to the anti-inflammatory effects observed in these cells. Specifically, LNnT was found to attenuate the increase in Interleukin-8 (IL-8) secretion induced by TNF-α, a key pro-inflammatory cytokine. nih.govmitoproteome.orgtcichemicals.com
The mechanism underlying this attenuation is thought to involve both the shedding of the TNFR1 ectodomain and the direct binding of LNnT to the receptor. nih.govmitoproteome.orgtcichemicals.com Microscale thermophoresis assays have been used to determine the binding affinity between LNnT and TNFR1, reporting a dissociation constant (Kd) of 900 ± 660 nM. nih.govmitoproteome.org It is noteworthy that this modulatory effect on TNF-α-induced IL-8 secretion through TNFR1 interaction was observed in the fetal intestinal cell line FHs 74 Int, which exhibits high expression of TNFR1, but not in the adult intestinal epithelial cell line T84. mitoproteome.org This suggests potential age- or cell-type specific mechanisms of action for LNnO/LNnT.
Beyond direct receptor binding, HMOs are also hypothesized to act as soluble decoy receptors in the lumen, preventing the adhesion of pathogens to the epithelial cell surface by mimicking host cell surface glycans. nih.gov While this is a recognized mechanism for HMOs in general, specific detailed binding studies of LNnO acting as a decoy receptor for particular pathogens by binding to epithelial receptors were not extensively detailed in the search results beyond the TNFR1 interaction. The intestinal epithelium also expresses various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and NOD-like receptors (NLRs), which are involved in sensing microbial components and modulating immune responses and barrier function. nih.govmetabolomicsworkbench.orgcenmed.comontosight.ai However, direct binding or specific modulation of these receptors by LNnO was not a primary focus of the provided search results.
Table 1: In vitro Effects of HMOs (including LNnT) on Intestinal Barrier Function and Inflammation
| Study (Cell Model) | HMO(s) Tested (including LNnT) | Inflammatory Challenge | Key Barrier Function Measure(s) | Observed Effect | Citation |
| Caco-2 | Fermented 2'-FL and HMO mix (including LNnT) | Not explicitly stated for barrier | Paracellular permeability (FITC-dextran) | Significant reduction in permeability. | abbottnutrition.com |
| Caco-2:HT29-MTX co-culture | Six HMO blend (including LNnT) | TNF-α and IFN-γ | TEER, FD4 translocation | Dose-dependent limitation of FD4 translocation and TEER decrease; increased TEER pre-challenge. | nih.gov |
| Caco-2/HT29-MTX co-culture | 2'-FL/LNnT blend, Six HMO blend (including LNnT) | Inflammatory intestinal barrier disruption | Not explicitly stated for barrier | Protected against inflammatory intestinal barrier disruption. | nih.gov |
| FHs 74 Int (fetal epithelial) | LNnT | TNF-α | IL-8 secretion | Attenuated TNF-α induced IL-8 secretion by 38%. | nih.govmitoproteome.orgtcichemicals.com |
| Caco-2 | Bifidobacterium (contextual) | LPS | TEER, Paracellular permeability | Markedly attenuated decrease in TEER and increase in permeability. | springermedizin.de |
Table 2: Interaction of LNnT with TNFR1
| Compound | Interacting Partner | Cell Type | Binding Affinity (Kd) | Observed Effect on TNF-α response | Citation |
| LNnT | TNFR1 | FHs 74 Int (fetal) | 900 ± 660 nM | Attenuated TNF-α induced IL-8 secretion; TNFR1 ectodomain shedding. | nih.govmitoproteome.orgtcichemicals.com |
Comparative Glycobiological Studies Involving Lacto N Neooctaose
Comparison of Lacto-N-neooctaose Abundance and Variation Across Mammalian Milks.
Human milk is notably rich in complex oligosaccharides, including this compound, with concentrations significantly higher and structures more complex than those found in the milk of most other mammals. mdpi.com While over 200 HMO structures have been identified in human milk, only a limited number of bovine milk oligosaccharides (BMOs) share identical structures with HMOs. mdpi.com this compound is one of the core oligosaccharides identified in human milk. nih.gov
While detailed comparative data on the abundance of this compound specifically across a wide range of mammalian species is limited in the provided search results, the general understanding is that the complexity and concentration of oligosaccharides are significantly higher in human milk than in bovine milk. mdpi.commdpi.com The presence and variation of specific oligosaccharides like LNnO in the milk of other mammals would require targeted comparative studies.
Research findings indicate that the abundance of certain non-fucosylated HMOs, such as LNnT and LNnO, is influenced by maternal secretor status. The following table summarizes observed trends in the abundance of LNnT and LNnO in secretor vs. non-secretor mothers during early lactation:
| HMO | Secretor Mothers (Early Lactation) | Non-secretor Mothers (Early Lactation) | Significance |
| Lacto-N-neotetraose (LNnT) | Lower | Higher | Significant |
| This compound (LNnO) | Lower | Higher | Significant |
*Based on findings regarding non-fucosylated HMOs in early lactation. nih.gov
Genetic and Environmental Factors Influencing this compound Production in Biological Systems.
The production of human milk oligosaccharides, including this compound, is influenced by both genetic and potentially environmental factors. The most well-established genetic factor is the maternal secretor status, which is determined by the FUT2 gene. nestlenutrition-institute.orgplos.org While the FUT2 gene primarily affects the presence of α1-2-fucosylated HMOs, it also appears to have an indirect influence on the abundance of non-fucosylated HMOs like Lacto-N-neotetraose and this compound, as seen in their higher concentrations in non-secretors. nih.gov
Other genetic factors related to glycosyltransferases, the enzymes responsible for synthesizing HMOs, play a crucial role in determining the specific structures produced. nih.govnestlenutrition-institute.org The biosynthesis of core oligosaccharide structures like this compound involves the concerted action of various glycosyltransferases. nih.gov Variations or polymorphisms in the genes encoding these enzymes can lead to differences in the types and quantities of oligosaccharides produced.
Environmental factors have also been suggested to influence HMO content and profiles, with studies indicating geographical variations even after accounting for secretor and Lewis blood group genes. nestlenutrition-institute.orgucsb.edu While the specific environmental factors impacting this compound production are not explicitly detailed in the provided snippets, broader environmental influences on the maternal physiological state and microbiome could potentially affect the complex process of HMO synthesis in the mammary gland. Factors such as maternal diet and exposure to certain environmental agents might indirectly influence the availability of precursor monosaccharides or the activity of glycosyltransferases.
The lactation period is another significant biological factor influencing HMO concentrations, with a general decrease observed as lactation progresses. nih.govucsb.eduacs.org This change over time is a natural physiological variation rather than a direct genetic or external environmental factor, but it significantly impacts the abundance of LNnO in milk.
Evolutionary Perspectives on Oligosaccharide Structures, including this compound.
The presence of complex oligosaccharides like this compound in human milk is considered to have evolutionary significance, primarily related to infant health and development. HMOs are not significantly digested by infant enzymes and instead function as prebiotics, selectively feeding beneficial gut bacteria, particularly Bifidobacteria. wikipedia.orgpnce.orgbiosynth.com This selective pressure from HMOs is thought to have driven the evolution of specific bacterial strains capable of utilizing these complex sugars. nih.gov
Furthermore, HMOs can act as decoy receptors, preventing pathogens from binding to the infant's gut epithelium. pnce.orgbiosynth.com The diverse structures of HMOs, including larger ones like this compound, may offer a broad spectrum of protection against various pathogens. The complexity and abundance of HMOs in human milk, unparalleled in most other mammals, suggest a strong evolutionary advantage related to the unique developmental needs of human infants, particularly concerning the establishment of the gut microbiome and immune system maturation. mdpi.com
The structural diversity of HMOs, arising from variations in core structures, fucosylation, and sialylation, is a hallmark of human milk. nih.govnestlenutrition-institute.orgbiosynth.com this compound, as one of the larger core structures, contributes to this complexity. The evolutionary pressure for such diverse structures may be linked to the need to support a diverse and resilient gut microbiome and provide broad protection against a wide range of potential pathogens in the infant's environment. The presence of specific glycosyltransferases in the human mammary gland, responsible for synthesizing these complex structures, is a result of evolutionary processes favoring infants who benefit from these milk components.
Future Directions and Advanced Research Frontiers for Lacto N Neooctaose
Development of Novel Biosynthetic Routes and Enhanced Production Systems.
Efficient and scalable production of Lacto-N-neooctaose is crucial for further research and potential commercial applications. Current research explores various biosynthetic approaches, particularly utilizing engineered microorganisms like Escherichia coli and Bacillus subtilis. Efforts focus on constructing de novo synthesis pathways and optimizing existing ones. This involves the co-expression of specific enzymes, such as lactose (B1674315) permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactosyltransferase (LgtB), to build the complex oligosaccharide structure. researchgate.netresearchgate.net
Strategies to enhance production titers include fine-tuning the expression levels of key enzymes, optimizing fermentation conditions, and utilizing techniques like CRISPR-Cas9 to downregulate competitive pathways, thereby increasing the availability of precursor molecules like UDP-N-acetylglucosamine and UDP-galactose. researchgate.netsciopen.com Research has demonstrated the construction of plasmid-free E. coli strains capable of Lacto-N-neotetraose (a related HMO) biosynthesis through genome integration of relevant genes and enzyme assembly scaffolds, achieving significant titers in bioreactors. researchgate.net While much of the recent work focuses on lacto-N-neotetraose (LNnT), these advancements in microbial engineering and pathway optimization are directly applicable to the production of more complex HMOs like this compound. sciopen.comnih.gov Enzymatic routes using glycosyltransferases are also considered a major route for large-scale biochemical production of LacNAc-based structures, which are building blocks for this compound. sci-hub.se
High-Throughput Screening and Glycan Array Technologies for Interaction Profiling.
Understanding how this compound interacts with biological molecules, such as proteins and cells, is essential for elucidating its functions. High-throughput screening (HTS) methods, particularly those involving glycan arrays, are powerful tools for this purpose. Glycan arrays feature immobilized glycan structures, allowing researchers to simultaneously assess binding interactions with a variety of biological samples, including proteins, antibodies, and even cells or viral particles. zbiotech.com
Studies using glycan arrays have been employed to explore the interactions of galectins, a family of glycan-binding proteins, with various HMOs, including lacto-N-neohexaose and this compound. nih.gov These studies help identify specific binding preferences and the structural determinants involved in these interactions. nih.gov High-performance analytical techniques, such as multiplexed capillary gel electrophoresis with laser-induced fluorescence detection (xCGE-LIF), are utilized in conjunction with HTS to monitor complex enzymatic reactions and analyze glycan structures, providing well-defined reference standards for structural analysis. mpg.de
Integrated Omics Approaches (e.g., Glycomics, Metabolomics) in this compound Research.
Integrated omics approaches, combining data from different biological layers such as glycomics, metabolomics, and transcriptomics, offer a holistic view of the biological systems involving this compound. Glycomics focuses on the comprehensive study of glycans, while metabolomics analyzes the complete set of metabolites within a biological sample. mdpi.combiorxiv.org
Applying these integrated approaches can help to unravel the complex biosynthesis pathways of HMOs in biological systems, such as in human lactocytes. nih.govbiorxiv.org By analyzing gene expression patterns (transcriptomics) alongside HMO concentrations and metabolic profiles, researchers can identify key enzymes, transporters, and regulatory factors involved in this compound synthesis and metabolism. nih.govbiorxiv.org This integrated perspective can reveal novel insights into how the production and function of this compound are regulated at a systems level. mdpi.com
Computational Modeling and Simulation of this compound Structure and Interactions.
Computational modeling and simulation techniques are increasingly valuable in glycan research. These methods can provide insights into the three-dimensional structure of this compound and predict its interactions with other molecules. nih.gov Techniques such as molecular dynamics (MD) simulations can be used to study the flexibility of glycan structures and the dynamics of their interactions with proteins, such as galectins. nih.gov
While specific computational studies solely focused on this compound were not prominently found, the application of computational fluid dynamics (CFD) and fluid-structure interaction (FSI) modeling in other biological contexts, such as respiratory airflow or cardiac dynamics, highlights the potential of these techniques to model complex biological systems and interactions. mdpi.comumaine.edurevespcardiol.org Applying similar computational approaches to this compound could involve simulating its conformational behavior in solution, predicting its binding poses with target proteins or receptors, and understanding the forces and energies involved in these interactions.
Exploration of this compound Analogs and Derivatives with Modified Activities.
Future research directions include the synthesis and investigation of this compound analogs and derivatives. Modifying the structure of this compound, for example, by altering the glycosidic linkages, adding functional groups, or creating sulfated or fucosylated versions, could lead to compounds with altered biological activities or enhanced properties. jst.go.jp
Q & A
Q. What are the key structural characteristics of LNnO, and what analytical methods are used to confirm them?
LNnO is a branched octasaccharide with a molecular formula of and a molecular weight of 1911.87 g/mol . Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for monosaccharide linkage analysis, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, Schmidt et al. utilized these techniques to verify the regioselectivity of glycosidic bonds during synthesis .
Q. What synthetic strategies are commonly employed for LNnO production in laboratory settings?
LNnO is synthesized via block strategies using trichloroacetimidate glycosyl donors. Key steps include temporary protection of the anomeric center with tert-butyldimethylsilyl (TBDMS) groups and sequential glycosylation of acceptors. Schmidt et al. demonstrated this approach, achieving regioselective ring-opening of oxabicyclic intermediates to assemble the oligosaccharide backbone .
Q. How can researchers ensure solubility and stability of LNnO in experimental assays?
LNnO is water-soluble (up to 10 g/L in PBS or HEPES buffer) . Stability is maintained by storing lyophilized samples at -20°C, avoiding repeated freeze-thaw cycles. For in vitro studies, buffer compatibility should be validated via dynamic light scattering (DLS) to detect aggregation.
Advanced Research Questions
Q. What experimental models are suitable for investigating LNnO's role in host-microbiota interactions?
Advanced models include:
- In vitro fermentation systems with fecal microbiota to quantify short-chain fatty acid production.
- Gnotobiotic mouse models colonized with defined microbial consortia to assess LNnO-driven microbial shifts.
- Transwell epithelial co-cultures to study barrier function and immune modulation . Methodological rigor requires controlled anaerobic conditions and metagenomic profiling to track microbial diversity.
Q. How can contradictions in reported bioactivity data for LNnO be resolved?
Discrepancies in immunomodulatory or antimicrobial effects may arise from:
Q. What statistical approaches are recommended for analyzing LNnO's dose-response effects in preclinical studies?
For animal or cell-based studies:
- Non-linear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.
- Mixed-effects models to account for inter-individual variability in microbiota studies.
- False discovery rate (FDR) correction in omics datasets (e.g., transcriptomics) to reduce Type I errors .
Q. What challenges arise in scaling up LNnO synthesis, and how can they be mitigated?
Scalability issues include:
- Low yields in glycosylation steps: Optimize donor-acceptor stoichiometry and reaction temperature.
- Purification complexity : Use size-exclusion chromatography (SEC) or immobilized lectin affinity columns.
- Cost of enzymes : Replace chemical glycosylation with engineered glycosyltransferases for greener synthesis .
Methodological Design Considerations
Q. How should researchers design a study to compare LNnO with structurally similar oligosaccharides (e.g., LNFP II/III)?
Q. What ethical guidelines apply to preclinical studies involving LNnO administration in animal models?
Follow NIH preclinical reporting standards, including:
- ARRIVE guidelines for experimental design transparency.
- Institutional Animal Care and Use Committee (IACUC) approval for humane endpoints.
- Data sharing : Deposit raw metabolomics data in public repositories (e.g., MetaboLights) .
Q. How can researchers evaluate the methodological rigor of existing LNnO literature?
Use annotated bibliography frameworks to assess:
Q. Notes
- Avoid abbreviations; use full chemical names (e.g., "tert-butyldimethylsilyl" instead of "TBDMS").
- For synthesis, prioritize peer-reviewed protocols over vendor-provided data (e.g., ChemScene is excluded per guidelines).
- Advanced questions emphasize hypothesis testing, contradiction resolution, and multi-disciplinary integration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
